molecular formula C13H13N3O4 B032070 Metronidazole benzoate CAS No. 13182-89-3

Metronidazole benzoate

Cat. No. B032070
CAS RN: 13182-89-3
M. Wt: 275.26 g/mol
InChI Key: CUUCCLJJOWSASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of metronidazole benzoate involves chemical reactions that transform metronidazole into its benzoate derivative. An improved, cost-effective, and one-pot method for its synthesis was achieved using N,N′-carbonyldiimidazole as a coupling reagent, with imidazole byproduct acting as a catalyst to promote the reaction. This method is noted for its simplicity and suitability for large-scale manufacturing (Wang, Wang, & Huang, 2013).

Molecular Structure Analysis

The molecular structure of metronidazole benzoate has been characterized through X-ray diffraction studies. Anhydrous metronidazole benzoate and its monohydrate form have been isolated and studied, revealing that the metronidazole benzoate molecule adopts different conformations in these two crystal forms. The anhydrous form is maintained through van der Waals interactions, while the monohydrate form exhibits strong intermolecular hydrogen bonding mediated by water molecules (Caira, Nassimbeni, & van Oudtshoorn, 1993).

Chemical Reactions and Properties

Metronidazole benzoate undergoes various chemical reactions, including hydrolysis to metronidazole and benzoic acid under certain conditions. The kinetics of this hydrolysis have been studied, showing that the reaction is pseudo-first order with respect to metronidazole benzoate. This hydrolysis is significant because it leads to the formation of metronidazole, the active form, and benzoic acid (Sa'sa', Khalil, & Jalal, 1988).

Physical Properties Analysis

The physical properties of metronidazole benzoate, including solubility and crystalline structure, have been extensively researched. It is shown to exist in both anhydrous and monohydrate crystalline forms, with each form having different solubility properties. The monohydrate form is thermodynamically stable in water below 38°C. Such findings are crucial for understanding the stability and formulation of metronidazole benzoate in pharmaceutical preparations (Hoelgaard & Moller, 1983).

Chemical Properties Analysis

The chemical properties of metronidazole benzoate, particularly its interaction with other compounds, have been a subject of study. For instance, metronidazole benzoate forms an inclusion complex with β-cyclodextrin in aqueous solutions, which affects its physical stability and protects the drug against photochemical degradation and hydrolysis. This interaction also inhibits the phase transition from the anhydrous form to the monohydrate in aqueous suspensions, highlighting the compound's complex chemical behavior in different environments (Andersen & Bundgaard, 1984).

Scientific Research Applications

  • Treatment of Infections Related to Inflammatory Disorders of the Gastrointestinal Tract

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole, a nitroimidazole, is used for the treatment of infections related to inflammatory disorders of the gastrointestinal tract, including colitis linked to Clostridium difficile .
    • Method : Metronidazole is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity .
    • Results : Despite over 60 years of research, the metabolism of metronidazole and associated cytotoxicity is not definitively characterized .
  • Spectrophotometric Determination in Pharmaceutical Dosage Forms

    • Field : Pharmaceutical Chemistry
    • Application : Metronidazole is a routinely prescribed and heavily utilized antibiotic. This drug has been manufactured in many pharmaceutical dosage forms to treat various and serious infections .
    • Method : The UV-Visible protocol is commonly utilized machine for drugs in both active form and in pharmaceutical preparations .
    • Results : The observed curves show well-fitted straight lines for all three pharmaceutical preparations (i.e. tablets, vials, and suspensions). The coefficients of regressions were found 0.9982, 0.9993, 0.9996, for tablets, vials, and suspensions, respectively .
  • Treatment of Infections Caused by Anaerobic Bacteria, Protozoa, and Bacteroides

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole benzoate suspension can be used to treat infections caused by a variety of anaerobic bacteria, protozoa, and bacteroides .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Treatment of Trichomoniasis

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole is used to treat symptomatic trichomoniasis, a sexually transmitted infection, in adults that has been confirmed by culture or wet smear test .
    • Method : Metronidazole is an antibiotic that works by diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Treatment of Various Infections

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole may be used to treat certain infections of the vagina, stomach, liver, skin, joints, brain and spinal cord, lungs, heart, or bloodstream .
    • Method : Metronidazole is an antibiotic that works by diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Treatment of Amebiasis

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole is used to treat amebiasis, an infection caused by a parasite .
    • Method : Metronidazole is an antibiotic that works by diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Treatment of Pelvic Inflammatory Disease and Endocarditis

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole is used either alone or with other antibiotics to treat pelvic inflammatory disease and endocarditis .
    • Method : Metronidazole is an antibiotic that works by diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Treatment of Dracunculiasis and Giardiasis

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole is effective for dracunculiasis and giardiasis, which are parasitic infections .
    • Method : Metronidazole is an antibiotic that works by diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Treatment of Mild-to-Moderate Clostridioides Difficile Colitis

    • Field : Medical Science, Pharmacology
    • Application : Metronidazole is an option for a first episode of mild-to-moderate Clostridioides difficile colitis .
    • Method : Metronidazole is an antibiotic that works by diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Future Directions

Metronidazole remains a front-line choice for the treatment of infections related to inflammatory disorders of the gastrointestinal tract including colitis linked to Clostridium difficile . Despite more than 60 years of research, the metabolism of metronidazole and associated cytotoxicity is not definitively characterized . Future research may focus on the development of novel nitroimidazoles and new antibiotic strategies .

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-10-14-9-12(16(18)19)15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUCCLJJOWSASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86589-27-7 (monohydrate)
Record name Metronidazole benzoate [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60157221
Record name Metronidazole benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metronidazole benzoate

CAS RN

13182-89-3
Record name Metronidazole benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13182-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metronidazole benzoate [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013182893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metronidazole benzoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metronidazole benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-imidazole-1-ethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.832
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METRONIDAZOLE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A355C835XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metronidazole benzoate
Reactant of Route 2
Reactant of Route 2
Metronidazole benzoate
Reactant of Route 3
Reactant of Route 3
Metronidazole benzoate
Reactant of Route 4
Reactant of Route 4
Metronidazole benzoate
Reactant of Route 5
Reactant of Route 5
Metronidazole benzoate
Reactant of Route 6
Reactant of Route 6
Metronidazole benzoate

Citations

For This Compound
1,450
Citations
Y Santiago de Oliveira, W Saraiva Costa… - … Section C: Structural …, 2019 - scripts.iucr.org
… 9, 79-82.] ) was used to grow single crystals, using about 15 mg of metronidazole benzoate, the corresponding amount of the selected coformer and 2 ml of ethanol as solvent. The API–…
Number of citations: 7 scripts.iucr.org
M Mathew, VD Gupta, C Bethea - Journal of clinical pharmacy …, 1994 - Wiley Online Library
… A study of the stabilities of two suspensions (16.0 mg/ml) of metronidazole benzoate in … The mobile phase required to elute metronidazole benzoate contained 40% acetonitrile …
Number of citations: 17 onlinelibrary.wiley.com
DK Bempong, RG Manning, T Mirza… - … of pharmaceutical and …, 2005 - Elsevier
… and validated for metronidazole benzoate. The HPLC … The procedure separated metronidazole benzoate and its … time of about 6 min with metronidazole benzoate eluting at about 5 min. …
Number of citations: 41 www.sciencedirect.com
AK Mishra, A Kumar, A Mishra… - Journal of Natural Science …, 2014 - ncbi.nlm.nih.gov
Background: The present study was undertaken with an objective to develop a simple, accurate, cost-effective and reproducible ultraviolet spectrophotometric method for the estimation …
Number of citations: 23 www.ncbi.nlm.nih.gov
MR Caira, LR Nassimbeni… - Journal of pharmaceutical …, 1993 - Elsevier
… metronidazole benzoate, 11 that is used clinically in the form … anhydrous form of metronidazole benzoate are metastable and … of both the anhydrate of metronidazole benzoate 1 and the …
Number of citations: 20 www.sciencedirect.com
AH El-Kamel, LY Ashri, IA Alsarra - AAPS pharmscitech, 2007 - Springer
… The main objective of this study was to develop a local, oral mucoadhesive metronidazole benzoate (MET) delivery system that can be applied and removed by the patient for the …
Number of citations: 147 link.springer.com
B Rafique, K Shafique, S Hamid… - Journal of …, 2022 - Taylor & Francis
Synthesis and characterization of novel copper complexes of metronidazole benzoate (MTZ Benz), metronidazole (MTZ) in the presence of another ligand; dichloroacetic acid (DCA) …
Number of citations: 6 www.tandfonline.com
M Zamani, M Morshed, J Varshosaz… - European Journal of …, 2010 - Elsevier
… Poly ε-caprolactone (PCL) nanofibers containing metronidazole benzoate (MET) were … Also increasing metronidazole benzoate concentration caused an increase in the solution …
Number of citations: 326 www.sciencedirect.com
A Garmroodi, J Hassan, Y Yamini - Journal of Chemical & …, 2004 - ACS Publications
… In this work, the solubilities of benzocaine, metronidazole benzoate, and naproxen in … report about the solubility of benzocaine and metronidazole benzoate in supercritical CO 2 . On the …
Number of citations: 77 pubs.acs.org
S Zietsman, G Kilian, M Worthington… - Drug development and …, 2007 - Taylor & Francis
… metronidazole benzoate suspensions caused by an anhydrate to monohydrate conversion. This study aimed to develop an aqueous metronidazole benzoate … metronidazole benzoate …
Number of citations: 33 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.